molecular formula C6H3BrN2O B1277732 5-Bromo-2-hydroxynicotinonitrile CAS No. 405224-22-8

5-Bromo-2-hydroxynicotinonitrile

Cat. No. B1277732
M. Wt: 199 g/mol
InChI Key: SWTLLSLCDHXNIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-nicotinonitrile involves a multi-step process starting with 5-Bromo-nicotinic acid as the initial reactant. The acid is first chlorinated using thionyl chloride (SOCl2) to yield 5-Bromo-nicotinate with a high efficiency of 90%. The next step involves the conversion of 5-Bromo-nicotinate to 5-Bromo-nicotinamide by reacting with ammonium aqueous at low temperatures, achieving a 79% yield. Finally, 5-Bromo-nicotinonitrile is obtained through the oxidation of 5-Bromo-nicotinamide using phosphorus oxychloride (POCl3) in a reflux reaction at 110°C, with a yield of 68%. The overall process results in a total yield of over 48% for the target compound. The structures of the intermediates and the final product were confirmed using Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) .

Molecular Structure Analysis

The molecular structure of (E)-N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide, a related compound, has been characterized by various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction analysis was used to determine the geometry of the molecule. Additionally, Density Functional Theory (DFT) calculations were performed to explore the vibrational frequencies, frontier molecular orbital energies, and thermodynamic properties of the molecule. Hirshfeld surface and Molecular Electrostatic Potential (MEP) analyses were also conducted to gain further insight into the molecular structure .

Chemical Reactions Analysis

5-Bromopenta-2,4-diynenitrile (BrC5N), a compound structurally related to 5-Bromo-nicotinonitrile, exhibits interesting reactivity with secondary amines and terminal alkynes. The reaction with secondary amines can lead to the formation of butadiynamines or enynenitriles, depending on the amine used. When reacted with terminal alkynes in the presence of copper and palladium catalysts, it provides access to polyfunctional carbon-rich scaffolds. The reactivity of BrC5N with triisopropylsilylacetylene and triisopropylsilylbutadiyne has been evaluated, leading to the formation of dienes and benzofulvenes with unique structures. The mechanisms of these reactions have been investigated, with the benzofulvene formation suggested to proceed via a hexa-dehydro Diels-Alder (HDDA)-type mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-nicotinonitrile and its related compounds are characterized by their spectroscopic data and reactivity profiles. The UV-visible spectrum of some relevant compounds has been recorded to understand their electronic properties . The thermodynamic properties and molecular orbital energies provide insight into the stability and reactivity of these molecules . The reactivity towards various reagents, such as amines, alkynes, and oxidants, demonstrates the versatility of these compounds in synthetic chemistry .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry .
  • Summary of the Application: The compound “5-Bromo-2-hydroxynicotinonitrile” has been synthesized and evaluated as a potential inhibitor of the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage blood sugar levels, making it a target for anti-diabetic drugs .
  • Methods of Application or Experimental Procedures: The compound was synthesized and its inhibitory activity against α-glucosidase was evaluated in vitro . The reaction progress was carefully monitored by thin layer chromatography .
  • Results or Outcomes: Several compounds showed excellent to moderate activity in the range of IC50=12.4–103.2 μM . Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50=38.25±0.12 μM) .

properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTLLSLCDHXNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428392
Record name 5-Bromo-2-hydroxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxynicotinonitrile

CAS RN

405224-22-8
Record name 5-Bromo-2-hydroxynicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-hydroxynicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromine (29 ml, 560 mmol) was added to a stirred solution of 2-oxo-1,2-dihydro-pyridine-3-carbonitrile (34 g, 280 mmol) in acetic acid (180 ml) at room temperature. After 14 hours the reaction mixture was concentrated in vacuo and the resulting oil was trituated with ethanol to afford the title compound as a solid.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Zhang, C Liu, X Li, T Song, Z Wu, X Liang… - European Journal of …, 2013 - Elsevier
… The syntheses of 6c–d were accomplished by the reaction of corresponding phenylboronic acid with 5-bromo-2-hydroxynicotinonitrile (1) under slightly modified Suzuki-type conditions. …
Number of citations: 32 www.sciencedirect.com
P Zhang, MF Zou, AL Rodriguez, PJ Conn… - Bioorganic & medicinal …, 2010 - Elsevier
… A solution of 5-bromo-2-hydroxynicotinonitrile (0.2 g, 1 mmol) and PCl 5 (0.21 g, 1 mmol) in POCl 3 (3 mL) was refluxed overnight. Aqueous NaOH solution (1 M) was added slowly to …
Number of citations: 23 www.sciencedirect.com
LJ Gao, S Kovackova, M Sala… - Journal of Medicinal …, 2014 - ACS Publications
… A mixture of 5-bromo-2-hydroxynicotinonitrile (3, 5.0 g, 25 mmol) and phosphorus pentachloride (5.2 g, 25 mmol) in phosphorusoxychloride (50 mL) was heated under reflux for 48 h. …
Number of citations: 40 pubs.acs.org
G Luo, L Chen, WA Kostich, B Hamman… - Journal of Medicinal …, 2022 - ACS Publications
… Intermediate 52b was prepared by reaction of 5-bromo-2-hydroxynicotinonitrile with 38 following the same reaction conditions for synthesis of 52a. Suzuki reaction of 52b with 2-methyl-4…
Number of citations: 10 pubs.acs.org

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